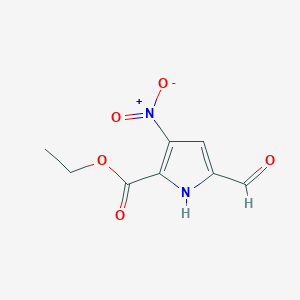

ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate

Descripción

Ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate is a nitro-substituted pyrrole derivative characterized by a formyl group at position 5, a nitro group at position 3, and an ethyl ester at position 2. The nitro group introduces strong electron-withdrawing effects, influencing reactivity, hydrogen-bonding capacity, and molecular planarity compared to methyl- or hydroxy-substituted derivatives .

Propiedades

IUPAC Name |

ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-2-15-8(12)7-6(10(13)14)3-5(4-11)9-7/h3-4,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXXCDACRPXMQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N1)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable pyrrole precursor to introduce the nitro group at the 3-position. This is followed by formylation at the 5-position using formylating agents such as Vilsmeier-Haack reagent. The final step involves esterification to introduce the ethyl ester group at the 2-position .

Industrial Production Methods

Industrial production of ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield reaction conditions to ensure cost-effectiveness and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The nitro group can be reduced to an amino group.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

Oxidation: Ethyl 5-carboxy-3-nitro-1H-pyrrole-2-carboxylate.

Reduction: Ethyl 5-formyl-3-amino-1H-pyrrole-2-carboxylate.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of novel pharmaceuticals.

Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mecanismo De Acción

The mechanism of action of ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Substituent Effects on Molecular Properties

*Calculated based on analogous compounds.

Key Observations:

- Electron Effects : The nitro group in the target compound enhances electrophilicity at the pyrrole core, making it more reactive in nucleophilic substitutions compared to methyl or hydroxyethyl substituents .

- Planarity : Crystal structures of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate show near-planar arrangements stabilized by N–H⋯O hydrogen bonds . The nitro group in the target compound may disrupt planarity due to steric and electronic effects.

- Hydrogen Bonding : Analogues with hydroxyethyl or formyl groups exhibit stronger intermolecular interactions (e.g., O–H⋯O), whereas nitro groups may prioritize weaker C–H⋯O bonds .

Reactivity in Further Functionalizations:

Physicochemical and Crystallographic Data

*Inferred from nitro-substituted analogues.

Actividad Biológica

Ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

Ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate features a unique structure characterized by:

- Pyrrole Ring : A five-membered ring containing nitrogen.

- Formyl Group : Contributes to its reactivity.

- Nitro Group : Enhances biological activity through potential electrophilic interactions.

The molecular formula is CHNO, with a molecular weight of approximately 196.16 g/mol .

Antimicrobial Properties

Research indicates that ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate exhibits significant antibacterial and antifungal activities. These properties are believed to stem from its ability to interfere with microbial metabolic pathways. Preliminary studies suggest that the compound may inhibit enzymes critical for microbial survival, making it a candidate for further investigation as an antimicrobial agent .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods:

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 | Effective against Gram-positive bacteria |

| Escherichia coli | 64 | Moderate activity against Gram-negative bacteria |

| Candida albicans | 16 | Strong antifungal activity |

These results highlight the compound's potential as a broad-spectrum antimicrobial agent .

Case Study: Anticancer Activity

In another investigation, the cytotoxic effects of ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate were tested on various cancer cell lines. The following results were obtained:

| Cell Line | IC (µM) | Observations |

|---|---|---|

| MDA-MB-231 (Breast) | 25 | Significant inhibition of cell proliferation |

| A549 (Lung) | 30 | Moderate cytotoxicity observed |

| HeLa (Cervical) | 15 | High sensitivity to treatment |

These findings suggest that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action and potential therapeutic applications .

While the precise mechanism of action for ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate remains unclear, it is hypothesized that its nitro group may participate in redox reactions, leading to the formation of reactive intermediates that can damage cellular components in microbes and cancer cells alike. Additionally, interactions with specific enzymes involved in metabolic pathways have been proposed but require more detailed exploration .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via formylation and nitration of ethyl pyrrole-2-carboxylate derivatives. For example, formylation using Vilsmeier-Haack conditions (POCl₃/DMF) at 0–5°C followed by nitration with HNO₃/H₂SO₄ at controlled temperatures (10–20°C) can yield the target compound . Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equiv nitrating agent), reaction time (2–4 hours for nitration), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitoring intermediates by TLC and characterizing products via melting point and NMR ensures reproducibility.

Q. How is nuclear magnetic resonance (NMR) spectroscopy employed to confirm the structure of ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate?

- Methodological Answer : ¹H NMR (400 MHz, CDCl₃) typically shows characteristic signals: a singlet for the formyl proton (δ ~9.3 ppm), a quartet for the ethoxy group (δ ~4.3 ppm), and splitting patterns for aromatic protons (δ ~6.3–7.5 ppm). ¹³C NMR confirms the ester carbonyl (δ ~160–165 ppm) and nitro group proximity via deshielding effects . Integration ratios and 2D NMR (COSY, HSQC) resolve overlapping signals, while DEPT-135 distinguishes CH₃/CH₂ groups.

Q. What purification techniques are most effective for isolating ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate from reaction mixtures?

- Methodological Answer : Recrystallization from ethanol/water (3:1) or dichloromethane/hexane yields high-purity crystals (>98%). Column chromatography (silica gel, hexane/ethyl acetate 4:1 to 2:1) removes polar byproducts. Purity is validated by HPLC (C18 column, acetonitrile/water mobile phase) and melting point consistency .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity of ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (FMOs) to identify electrophilic sites. The formyl and nitro groups reduce electron density at the pyrrole ring, directing nucleophilic attack to the 4-position. Solvent effects (PCM model) and transition-state analysis (IRC) refine reaction pathways . Experimental validation via kinetic studies (e.g., with amines or thiols) confirms computational predictions.

Q. What strategies resolve contradictions in reported crystallographic data for nitro-substituted pyrrole derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding (e.g., N–H⋯O vs. C–H⋯O interactions) are addressed by re-refining deposited CIF files using SHELXL . High-resolution synchrotron data (λ = 0.7 Å) improves precision. Comparative analysis of isostructural compounds (e.g., ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate) identifies systematic errors .

Q. How does the nitro group influence the photophysical properties of ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate, and how can this be exploited in material science?

- Methodological Answer : The nitro group enhances intersystem crossing (ISC) via heavy-atom effects, studied via UV-Vis (λmax ~350 nm) and fluorescence quenching assays. Time-Dependent DFT (TD-DFT) correlates experimental spectra with electronic transitions. Applications include designing nitroaromatic sensors or non-linear optical (NLO) materials .

Q. What experimental and computational approaches validate the tautomeric stability of ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate in solution?

- Methodological Answer : Variable-temperature NMR (VT-NMR) in DMSO-d₆ monitors tautomerism (1H-pyrrole vs. 3H-pyrrole). DFT calculations (Gibbs free energy differences) predict dominant tautomers. IR spectroscopy (N–H stretching ~3200 cm⁻¹) and X-ray crystallography provide solid-state confirmation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate?

- Methodological Answer : Divergent yields (e.g., 40–70%) arise from variations in nitro group positioning or side reactions. Systematic DOE (Design of Experiments) evaluates factors like temperature (−5°C vs. 25°C) and reagent purity. LC-MS identifies byproducts (e.g., over-nitrated species), guiding protocol refinement .

Safety and Handling

Q. What safety protocols are recommended for handling ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.